molecular formula C6H18NSi3 B1587917 Tris(dimethylsilyl)amine CAS No. 21331-86-2

Tris(dimethylsilyl)amine

Cat. No. B1587917
CAS RN: 21331-86-2
M. Wt: 188.47 g/mol
InChI Key: JBAKYNJRLAJRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(dimethylsilyl)amine is the simplest tris(trialkylsilyl)amine which has the general formula (R3Si)3N, in which all three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups (-Si(CH3)3) . It has been of scientific interest for years as a stable intermediate in chemical nitrogen fixation .


Synthesis Analysis

Early attempts to prepare tris(trimethylsilyl)amine from ammonia and trimethylchlorosilane were unsuccessful even at temperatures of 500 °C and in the presence of the base pyridine . The reaction of ammonia and trimethylchlorosilane stops at the stage of the doubly silylated product bis(trimethylsilyl)amine . Tris(trimethylsilyl)amine is obtained by reaction of the sodium salt of hexamethyldisilazane with trimethylchlorosilane in 80% yield .


Molecular Structure Analysis

The molecular structure of Tris(dimethylsilyl)amine is represented by the formula C9H27NSi3 . The IUPAC name for this compound is 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine .


Chemical Reactions Analysis

Tris(dimethylsilyl)amine is used in the presence of O2 and NH3 for the atmospheric pressure chemical vapor deposition (CVD) of conformal, corrosion barrier silicon oxynitride (SiOxNy) films at moderate temperature . At least fifteen by-products are identified, including silanols, siloxanes, disilazanes, silanamines, and mixed siloxane–silanamine molecules, in addition to more usual compounds such as water .


Physical And Chemical Properties Analysis

Tris(dimethylsilyl)amine is a colorless, crystalline or waxy solid which is stable to water and bases . It has a melting point of 67-69 °C, a boiling point of 72 °C/10 mmHg, and a density of 0.863 . The refractive index at 23 C is 1.4239, and the density at 23 C is 0.803 g./ml .

Scientific Research Applications

Synthetic Building Block

  • Scientific Field : Organic Chemistry
  • Application Summary : Tris(trimethylsilyl)amine is used as a synthetic building block . It can form a nitridoantimone cubane-type cluster almost quantitatively at –60 °C when combined with antimony trichloride .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcome of this application is the formation of a nitridoantimone cubane-type cluster .

Intermediate in Chemical Nitrogen Fixation

  • Scientific Field : Inorganic Chemistry
  • Application Summary : Tris(dimethylsilyl)amine serves as a stable intermediate in research on nitrogen fixation, a crucial process for converting atmospheric nitrogen (N2) into organic compounds usable by living organisms.
  • Methods of Application : Scientists investigate its role in mimicking natural nitrogen fixation processes that occur under ambient conditions.
  • Results or Outcomes : The specific results or outcomes of this research are not provided in the source.

Chemical Vapor Deposition of Silicon Oxynitrides Films

  • Scientific Field : Material Science
  • Application Summary : Tris(dimethylsilyl)amine (TDMSA) is used in the presence of O2 and NH3 for the atmospheric pressure chemical vapor deposition (CVD) of conformal, corrosion barrier silicon oxynitride (SiOxNy) films at moderate temperature .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcome of this application is the formation of silicon oxynitride films .

Trifluoromethylation of Ketones

  • Scientific Field : Organic Chemistry
  • Application Summary : Tris(trimethylsilyl)amine can be used for the trifluoromethylation of ketones in the presence of P4-t-Bu and nonamethyltrisilazane under mild conditions .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcome of this application is the formation of trifluoromethylated ketones .

Gas-Phase Investigation during Chemical Vapor Deposition

  • Scientific Field : Physical Chemistry
  • Application Summary : Tris(dimethylsilyl)amine (TDMSA) is used in an innovative GC-MS, NMR and ESR combined, gas-phase investigation during chemical vapor deposition .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcome of this application is not provided in the source .

Kinetic Model for Chemical Vapor Deposition

  • Scientific Field : Physical Chemistry
  • Application Summary : An apparent kinetic model is developed for a novel chemical vapor deposition (CVD) process of silicon oxynitride (SiOxNy) films from tris(dimethylsilyl)amine (TDMSA) and O2, operating at moderate temperature (600-650°C) and at atmospheric pressure .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcome of this application is the development of an apparent kinetic model for a novel CVD process .

Safety And Hazards

Tris(dimethylsilyl)amine is harmful in contact with skin and causes severe skin burns and eye damage . It is also harmful if inhaled . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The identified by-products and formulated decomposition and gas-phase reactions provide stimulating insight and understanding of the deposition mechanism of SiOxNy films by CVD, offering possibilities for the investigation of representative chemical models and process simulation .

properties

InChI

InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAKYNJRLAJRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)N([Si](C)C)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884795
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylsilyl)amine

CAS RN

21331-86-2
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(dimethylsilyl)-1,1-dimethylsilylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dimethylsilyl)amine
Reactant of Route 2
Tris(dimethylsilyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.